6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a chlorostyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chlorobenzaldehyde with cyanoguanidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the triazine ring and introducing the chlorostyryl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the chlorostyryl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- 4-(4-chlorostyryl)-1-(pent-4-en-1-yl)-1H-1,2,3-triazole
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
Uniqueness
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is unique due to its specific triazine ring structure and the presence of the chlorostyryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6945-57-9 |
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Molecular Formula |
C11H10ClN5 |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)/b6-3+ |
InChI Key |
WXRLHIWOBAJHOC-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
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